Tetrocarcin A
Description
Properties
CAS No. |
73666-84-9 |
|---|---|
Molecular Formula |
C54H72N2O182 |
Molecular Weight |
1037.17 |
IUPAC Name |
IUPAC Name: (1S,3S,4S,4aS,6aS,7Z,10S,11E,12aR,13S,20aS,20bR)-15-Formyl-13,18-dihydroxy-1,3,7,11,20a-pentamethyl-20,21-dioxo-10-({2,3,4,6-tetradeoxy-4-[(methoxycarbonyl)amino]-3-methyl-3-nitro-beta-D-xylo-hexopyra nosyl}oxy)-1,2,3,4,4a,6a,9,10,12a,13,14,20,20a,20b-tetradecahydro-16a,19-methanobenzo[b]naphtho[2,1-j]oxacyclotetradecin-4-yl 4-O-acetyl-2,6-dideoxy-3-O-[(2S,5R,6S)-5-({2,6-dideoxy-4-O-[(2S,5R,6S)-5-h ydroxy-6-methyltetrahydro-2H-pyran-2-yl]-alpha-L-ribo-hexopyranosyl}oxy)-6-methyltetrahydro-2H-pyran-2-yl]-alpha-L-ribo-hexopyranoside |
InChI |
InChI=1S/C67H96N2O24/c1-30-14-18-47(88-54-28-65(11,69(79)80)60(38(9)86-54)68-64(78)81-13)31(2)23-43-45(73)24-40(29-70)27-67(43)62(76)55(63(77)93-67)61(75)66(12)42(30)16-15-41-56(66)32(3)22-33(4)57(41)92-53-26-49(59(37(8)85-53)87-39(10)71)90-50-21-19-48(35(6)83-50)89-52-25-46(74)58(36(7)84-52)91-51-20-17-44(72)34(5)82-51/h14-16,23,27,29,32-38,41-54,56-60,72-74,76H,17-22,24-26,28H2,1-13H3,(H,68,78)/b30-14-,31-23+/t32-,33-,34-,35-,36-,37-,38+,41-,42-,43+,44+,45-,46+,47-,48+,49+,50-,51-,52-,53-,54-,56+,57-,58-,59-,60-,65-,66+,67?/m0/s1 |
InChI Key |
ADRKQFXFMTYGSI-HCQSHQBASA-N |
SMILES |
C[C@H]1C[C@H](C)[C@H](O[C@H]2C[C@@H](O[C@H]3CC[C@@H](O[C@H]4C[C@@H](O)[C@@H](O[C@H]5CC[C@@H](O)[C@H](C)O5)[C@H](C)O4)[C@H](C)O3)[C@@H](OC(C)=O)[C@H](C)O2)[C@@H]6[C@@H]1[C@@]7(C)[C@H](/C(C)=C\C[C@H](O[C@H]8C[C@](C)([N+]([O-])=O)[C@@H](NC(OC)=O)[C@@H](C)O8)/C(C)=C/[C@@H]9[C@@H](O)CC(C=O)=CC9%10C(O)=C(C(O%10)=O)C7=O)C=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tetrocarcin A; DC-11; Antlermicin A; Antibiotic DC 11; |
Origin of Product |
United States |
Scientific Research Applications
Triple-Negative Breast Cancer (TNBC)
Recent studies have highlighted Tetrocarcin A's effectiveness against TNBC, a subtype characterized by the absence of estrogen and progesterone receptors and HER2 expression. In vitro studies using HCC38 human cells and 4T1 mouse cells demonstrated that this compound significantly reduced cell viability and inhibited colony formation. Additionally, it showed promising results in xenograft models where it reduced tumor size and increased apoptotic markers such as cleaved caspase-3 .
Other Cancer Types
This compound has also been evaluated in other cancer contexts:
- Lung Cancer : The compound exhibited cytotoxic effects on lung cancer stem cells, indicating its potential for broader applications beyond breast cancer .
- Xenograft Models : In semi-in vivo models using chicken egg chorioallantoic membranes, this compound effectively inhibited tumor growth across various cancer types, further supporting its role as a novel therapeutic agent .
Case Studies and Research Findings
Chemical Reactions Analysis
Glycosylation Steps
Four glycosyltransferases sequentially append sugars to the tetronolide core:
-
d-Tetronitrose at C-17 (2,3,4,6-tetradeoxy-4-(methylcarbamoyl)-3-C-methyl-3-nitro-d-xylo-hexopyranose) .
-
Tetrasaccharide chain : Alternating l-digitoxose and l-amicetose units linked via β- and α-glycosidic bonds, respectively .
In Vitro Characterization
-
ACP conversions : HPLC and MALDI-TOF MS analyses demonstrated glyceroyl group transfer efficiency (Table 1) .
| ACP | Apo-ACP (Da) | Holo-ACP (Da) | Glyceroyl-ACP (Da) |
|---|---|---|---|
| TcaD2 | 8,950.0 | 9,291.0 | 9,378.1 |
Genetic Complementation
-
Cross-complementation : The bifunctional gene tcaD3 restored chlorothricin production in ΔchlD3 and ΔchlD4 mutants, confirming functional conservation in tetronate biosynthesis .
Structural Analog Generation
Deletion of polyketide synthase genes in M. chalcea yielded non-TCA-producing strains, enabling the discovery of novel analogs (e.g., tetrocarcins Q, H, and F1) with modified glycosylation patterns .
Antitumor Activity Correlation
The spirotetronate core and nitro-bearing d-tetronitrose are critical for TCA’s antitumor activity, which involves mitochondrial apoptosis and PI3K/Akt signaling inhibition . Modifications to the glycosyl groups alter bioactivity, highlighting the importance of precise sugar appendages .
This synthesis of genetic, enzymatic, and structural data underscores the complexity of TCA’s biosynthesis and provides a foundation for engineering novel derivatives via combinatorial biosynthesis.
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
Glycosylation at C-9 : Acetylated 2-deoxy sugars enhance membrane permeability and target binding. Deacetylation (e.g., Tetrocarcin Q) or substitution (e.g., Arisostatin A) reduces potency .
Spirotetronate Core : The macrocyclic structure is essential for Bcl-2 inhibition. Linear analogs (e.g., chlorothricin) lose apoptotic activity .
Tetronate Ring Modifications : Saturation or epoxidation (e.g., kijanimicin) shifts the mechanism from apoptosis to DNA damage .
Preparation Methods
Microbial Strain and Cultural Conditions
Tetrocarcin A is synthesized by Micromonospora chalcea strains, notably KY11091 and NRRL 11289. Fermentation occurs in a medium containing:
-
Carbon sources : Soluble starch (20 g/L) or sucrose (20 g/L) for optimal yield.
-
Nitrogen sources : Yeast extract (5 g/L) or potassium nitrate (KNO₃, 2.5–5 g/L).
-
Minerals : MgSO₄·7H₂O (5 g/L), KH₂PO₄ (5 g/L), and trace elements.
The pH is adjusted to 7.0 prior to sterilization, and fermentation proceeds at 30°C for 5–7 days under aerobic conditions. Large-scale production uses 30-liter fermentors with agitation (200 rpm) and aeration (1 vvm).
Table 1: Optimal Fermentation Parameters
| Parameter | Specification |
|---|---|
| Temperature | 30°C |
| pH | 7.0 |
| Duration | 120–144 hours |
| Aeration | 1 volume per volume per minute (vvm) |
| Agitation | 200 rpm |
Role of Amino Acids and Precursors
L-Leucine (1 g/L) enhances this compound production by 50%, likely serving as a precursor for the aglycone tetronolide. In contrast, L-lysine inhibits biosynthesis, suggesting regulatory interference. α-Ketoisocaproate, a leucine metabolite, similarly stimulates production, while propionate and acetate show no effect.
Extraction and Purification Strategies
Primary Extraction
This compound is extracted from the culture broth using solvent-saturated adsorption resins (e.g., HP-20) or direct solvent partitioning. Key steps include:
Chromatographic Purification
Silica gel chromatography is pivotal for separating this compound from analogs (e.g., Tetrocarcins B, C, E1, E2). Elution employs gradient mixtures:
Table 2: Purification Yield from 30-L Fermentation
| Step | Yield (mg/L) | Purity (%) |
|---|---|---|
| Crude extract | 250–300 | 10–15 |
| Silica gel chromatography | 50–60 | 85–90 |
| Sephadex LH-20 | 30–40 | ≥95 |
Hydrolysis for Aglycone Derivatives
Acid hydrolysis (0.2–2 N HCl in acetone/methanol) cleaves sugar moieties, yielding tetronolide (F-1) and its derivatives. For example:
-
This compound → F-1 : 6.5 hours in 0.2 N HCl/acetone at 60°C.
-
F-1 → F-2 : Prolonged hydrolysis (24 hours) with concentrated HCl.
Genetic and Biosynthetic Engineering
Gene Cluster and Biosynthetic Pathway
The this compound biosynthetic cluster spans 108 kb in M. chalcea NRRL 11289, encompassing 36 genes. Key components include:
Figure 1: Proposed Biosynthetic Pathway of this compound
Combinatorial Biosynthesis
Deletion of PKS genes (e.g., tcaA1–A3) abolishes this compound production, enabling engineered strains to produce novel analogs. For instance, heterologous expression of chlorothricin genes yields hybrid spirotetronates with altered bioactivity.
Analytical and Quality Control Methods
Thin-Layer Chromatography (TLC)
TLC on silica gel (chloroform-methanol 9:1) identifies this compound (Rf = 0.5) and derivatives. Bioautography with Bacillus subtilis confirms antibacterial activity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile-water gradient) achieves >98% purity, with UV detection at 260 nm.
Mass Spectrometry (MS) and NMR
High-resolution MS (HRMS) confirms the molecular formula (C₄₄H₅₇NO₁₉), while ¹H/¹³C NMR elucidates the spirotetronate structure.
Challenges and Industrial Scalability
Yield Limitations
Typical yields from 30-liter fermentors reach 30–40 mg/L, constrained by:
Q & A
Q. How should researchers validate this compound’s role in modulating the PI3K/Akt pathway?
- Methodological Answer: Perform phospho-proteomic arrays to map Akt phosphorylation (Ser473/Thr308) post-treatment. Combine with PI3K inhibitor LY294002 in rescue experiments to confirm pathway specificity .
Guidelines for Citation & Reproducibility
- Follow Beilstein Journal of Organic Chemistry standards for experimental details: report purity (>95% by HPLC), spectral data (NMR, HRMS), and batch-specific activity .
- For contradictory data, apply the "principal contradiction" framework: identify the dominant mechanism (e.g., mitochondrial vs. death receptor apoptosis) driving context-specific outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
